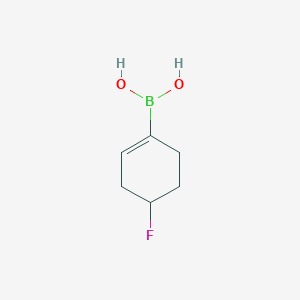

(4-Fluorocyclohex-1-en-1-yl)boronic acid

Description

(4-Fluorocyclohex-1-en-1-yl)boronic acid is a fluorinated organoboron compound characterized by a cyclohexene ring substituted with a fluorine atom at the 4-position and a boronic acid group (-B(OH)₂) at the 1-position. This structure combines the electronic effects of fluorine with the reactivity of the boronic acid moiety, making it a candidate for applications in medicinal chemistry and materials science. Its fluorinated cyclohexene backbone may influence solubility, stability, and binding affinity compared to non-fluorinated or aromatic analogs.

Properties

Molecular Formula |

C6H10BFO2 |

|---|---|

Molecular Weight |

143.95 g/mol |

IUPAC Name |

(4-fluorocyclohexen-1-yl)boronic acid |

InChI |

InChI=1S/C6H10BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6,9-10H,2-4H2 |

InChI Key |

HDLYMYXZGWYWEZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CCC(CC1)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a fluorinated cyclohexene derivative with a boron-containing reagent. One common method is the hydroboration of 4-fluorocyclohexene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of (4-Fluorocyclohex-1-en-1-yl)boronic acid may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate in aqueous or organic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Use of halogenating agents or nucleophiles under mild conditions.

Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, alkanes, and various substituted cyclohexene derivatives .

Scientific Research Applications

(4-Fluorocyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorocyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by transition metals such as palladium, which play a crucial role in the activation and stabilization of the intermediate species .

Comparison with Similar Compounds

Structural and Reactivity Differences

- However, this remains untested in direct studies. In contrast, 4-(4-Fluorophenyl)phenylboronic acid (similarity score 0.91 to the target compound) features a fluorinated aromatic system, which may confer distinct electronic and steric properties .

- Cyclohexene vs. Aromatic Rings : Compared to aromatic analogs like phenanthren-9-yl boronic acid , the cyclohexene ring introduces partial saturation, reducing planarity and possibly affecting membrane permeability or stacking interactions. Phenanthren-9-yl boronic acid exhibits potent antiproliferative activity (IC₅₀ = 0.2251 µM in triple-negative breast cancer cells) due to its polycyclic aromatic structure, which enhances intercalation with biomolecules .

Diol-Binding and Molecular Recognition

- Boronic Acid vs. Borinic Acid : Borinic acids (R₂B(OH)) generally exhibit stronger diol-binding than boronic acids (R-B(OH)₂). For example, diphenylborinic acid shows association constants nearly an order of magnitude higher for substrates like catechol, attributed to reduced steric hindrance and optimized geometry .

- Photoresponsive Binding: Azobenzene boronic acids demonstrate reversible diol-binding controlled by light-induced isomerization. The Z-isomer of 2,6-dimethoxy azobenzene boronic acid exhibits a 20-fold enhancement in binding affinity, a feature absent in non-photoswitchable analogs like (4-Fluorocyclohex-1-en-1-yl)boronic acid .

Bioactivity and Therapeutic Potential

- Anticancer Activity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity (IC₅₀ = 0.2251 µM and 0.1969 µM, respectively) in 4T1 breast cancer cells. In contrast, pyren-1-yl boronic acid precipitates in culture media, limiting its utility .

- Enzyme Inhibition: FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM, outperforming non-bifunctional analogs . Compound 3 (from a boronic acid library) inhibits bacterial penicillin-binding proteins (PBPs) with residual activity of 20% at 1 mM, highlighting meta-substitution benefits .

Solubility and Stability

- Challenges in Biological Assays: Hydrophobic boronic acids like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in aqueous media (e.g., RPMI), complicating in vitro studies. No direct solubility data exists for (4-Fluorocyclohex-1-en-1-yl)boronic acid, but its cyclohexene ring may improve solubility compared to fully aromatic systems .

Key Data Table: Comparative Analysis of Boronic Acids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.